molecular formula C8H5ClF3NO B1330299 N-(2-Chloro-5-(trifluoromethyl)phenyl)formamide CAS No. 657-63-6

N-(2-Chloro-5-(trifluoromethyl)phenyl)formamide

Cat. No. B1330299
CAS RN: 657-63-6
M. Wt: 223.58 g/mol
InChI Key: XEAIJWFDADPVCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Chloro-5-(trifluoromethyl)phenyl)formamide, also known as 2-Chloro-5-(trifluoromethyl)phenylformamide or CTFM, is a chemical compound that has been studied extensively in recent years due to its potential applications in a variety of scientific fields. CTFM is a colorless, low-toxicity, and relatively low-cost compound that has a range of useful properties, such as its solubility in a variety of solvents and its ability to undergo various types of chemical reactions. This compound has been studied for its potential applications in the fields of organic synthesis, medicinal chemistry, and biochemistry, among others.

Scientific Research Applications

Pharmaceutical Development

The trifluoromethyl group in compounds like N-Formyl 2-chloro-5-trifluoromethylaniline is a common pharmacophore in many FDA-approved drugs . This group can significantly affect the biological activity of a compound, making it a valuable moiety in drug design. Specifically, this compound could be used in the synthesis of new pharmaceuticals that target a variety of diseases due to its potential to interact with various biological targets.

Agrochemical Research

Compounds containing the trifluoromethyl group are often explored for their potential use in agrochemicals . The unique properties of this group can lead to the development of herbicides and pesticides with improved efficacy and reduced environmental impact. N-Formyl 2-chloro-5-trifluoromethylaniline could serve as an intermediate in the synthesis of such agrochemicals.

Material Science

The trifluoromethyl group’s ability to impart hydrophobicity and stability to molecules makes it an interesting candidate for the development of advanced materials . N-Formyl 2-chloro-5-trifluoromethylaniline could be used in the creation of polymers or coatings that require these properties.

Catalysis

In the field of catalysis, the trifluoromethyl group can influence the reactivity and selectivity of catalysts . N-Formyl 2-chloro-5-trifluoromethylaniline might be utilized in the development of novel catalysts that facilitate chemical reactions, particularly those that are challenging to achieve with conventional catalysts.

Organic Synthesis

This compound can act as a building block in organic synthesis, particularly in the construction of complex molecules with the trifluoromethyl group . Its reactivity could be harnessed to create a wide range of organic compounds, potentially leading to new reactions and synthetic pathways.

Proteomics Research

N-Formyl 2-chloro-5-trifluoromethylaniline is mentioned as a specialty product for proteomics research . It could be involved in the study of protein expression, modification, and interaction, which is crucial for understanding cellular processes and developing targeted therapies.

properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF3NO/c9-6-2-1-5(8(10,11)12)3-7(6)13-4-14/h1-4H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEAIJWFDADPVCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)NC=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20287391
Record name N-[2-Chloro-5-(trifluoromethyl)phenyl]formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20287391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Chloro-5-(trifluoromethyl)phenyl)formamide

CAS RN

657-63-6
Record name 657-63-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50863
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-[2-Chloro-5-(trifluoromethyl)phenyl]formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20287391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6'-CHLORO-ALPHA,ALPHA,ALPHA-TRIFLUORO-M-FORMOTOLUIDIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.